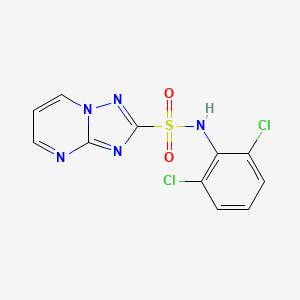
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a chemical compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can lead to various products, depending on the specific conditions and reagents used. For example, oxidation may result in the formation of corresponding sulfonyl chlorides or sulfonic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide may be studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: This compound has shown promise in medicinal chemistry, where it may be investigated for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonamide
N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
N-(2,6-dichlorophenyl)-5,6,7-trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
Uniqueness: N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide stands out due to its specific structural features, such as the presence of the dichlorophenyl group and the triazolopyrimidine core. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
113171-22-5 |
|---|---|
Molecular Formula |
C11H7Cl2N5O2S |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C11H7Cl2N5O2S/c12-7-3-1-4-8(13)9(7)17-21(19,20)11-15-10-14-5-2-6-18(10)16-11/h1-6,17H |
InChI Key |
GZXOVAZRUSDWEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C=CC=NC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















